(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE
Overview
Description
(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
The synthesis of (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE typically involves multi-step reactions starting from basic organic molecules. Common synthetic routes include cyclocondensation and cycloaddition reactions . Industrial production methods often employ transition-metal catalyzed reactions to improve yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Commonly using reagents like potassium permanganate or chromium trioxide.
Reduction: Often involves hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenation reactions using reagents like chlorine or bromine
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can donate and accept hydrogen bonds, facilitating intermolecular interactions . These interactions can influence biological activities, such as enzyme inhibition or receptor binding, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives like:
1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.
3,5-Dimethylpyrazole: Used as a ligand in coordination chemistry.
What sets (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE apart is its unique combination of a pyrazole ring with a piperidine moiety, which enhances its chemical reactivity and potential biological activities .
Properties
IUPAC Name |
(4-chloro-1-ethylpyrazol-3-yl)-(2,6-dimethylpiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O/c1-4-16-8-11(14)12(15-16)13(18)17-9(2)6-5-7-10(17)3/h8-10H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHPPYWXRIVZIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2C(CCCC2C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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